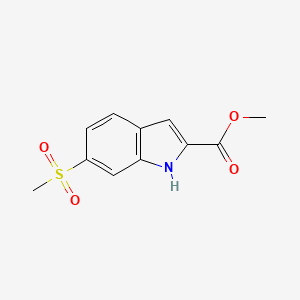

methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-16-11(13)10-5-7-3-4-8(17(2,14)15)6-9(7)12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLXQNAZGIWXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modification of Methyl 6 Methylsulfonyl 1h Indole 2 Carboxylate

De Novo Synthetic Approaches to Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

The synthesis of the title compound can be approached by constructing the indole (B1671886) ring system with the required substituents either in place or introduced in a subsequent step. A common and effective strategy involves forming a 6-(methylthio)indole precursor, which is then oxidized to the desired methylsulfonyl group.

Key Precursors and Reaction Pathways for Indole Ring Formation

Several classical methods for indole synthesis can be adapted to prepare the core structure of this compound. The most prominent among these are the Fischer, Larock, and Leimgruber-Batcho indole syntheses.

A highly plausible route commences with a commercially available or readily synthesized precursor bearing a methylthio group, which is less deactivating than a methylsulfonyl group, facilitating the indole ring formation. A key precursor for this approach is 4-(methylthio)phenylhydrazine.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis. wikipedia.orgthermofisher.comalfa-chemistry.com The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To obtain the desired 2-carboxylate substitution, a pyruvate derivative, such as methyl pyruvate, is used. The reaction with 4-(methylthio)phenylhydrazine would proceed through the formation of a phenylhydrazone, followed by an acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield methyl 6-(methylthio)-1H-indole-2-carboxylate. wikipedia.orgalfa-chemistry.com

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction provides a versatile method for synthesizing substituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu To apply this to the target molecule, one would require 2-iodo-4-(methylthio)aniline and an alkyne partner that would lead to the 2-carboxylate group.

Leimgruber-Batcho Indole Synthesis: This method is particularly useful as it starts from ortho-nitrotoluenes and generally gives high yields under mild conditions. wikipedia.orgclockss.orgresearchgate.net The synthesis would begin with 4-methyl-3-nitrophenyl methyl sulfide. This starting material would first react with N,N-dimethylformamide dimethyl acetal to form an enamine, which then undergoes reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net

Regioselective Introduction of the Methylsulfonyl Group at C-6 and Ester at C-2

The regioselectivity of the substituents is a critical aspect of the synthesis.

Ester at C-2: In the context of the Fischer indole synthesis, the use of methyl pyruvate as the carbonyl component directly and regioselectively installs the methyl carboxylate group at the C-2 position of the indole ring. thermofisher.comalfa-chemistry.com This is a well-established and predictable outcome of the reaction mechanism.

Methylsulfonyl Group at C-6: Direct sulfonylation at the C-6 position of a pre-formed indole-2-carboxylate (B1230498) is challenging due to the preferential electrophilic substitution at the C-3 position. A more strategic approach is to introduce a precursor to the sulfonyl group on the starting phenylhydrazine. As mentioned, using 4-(methylthio)phenylhydrazine in the Fischer indole synthesis places the methylthio group at the 6-position of the resulting indole. The final step is the oxidation of the methylthio group to the methylsulfonyl group. This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

A summary of a plausible synthetic pathway is presented below:

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-(methylthio)phenylhydrazine, Methyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA), Heat | Methyl 6-(methylthio)-1H-indole-2-carboxylate |

| 2 | Methyl 6-(methylthio)-1H-indole-2-carboxylate | Oxidizing agent (e.g., m-CPBA), Solvent (e.g., CH₂Cl₂) | This compound |

Chemical Transformations and Analog Synthesis from this compound

Once synthesized, this compound serves as a versatile scaffold for the preparation of a variety of derivatives through modifications of its functional groups.

Ester Modifications and Carboxylic Acid Conversions

The methyl ester at the C-2 position can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol. nih.gov The resulting 6-(methylsulfonyl)-1H-indole-2-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides.

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | NaOH or KOH | Ethanol/Water | Reflux | 6-(methylsulfonyl)-1H-indole-2-carboxylic acid |

Substituent Variation on the Indole Nitrogen and Aromatic Ring

The indole nitrogen can be functionalized through N-alkylation. This is typically carried out by treating the indole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). google.comrsc.org A variety of alkyl and benzyl (B1604629) groups can be introduced at the N-1 position.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | NaH | DMF | Methyl 1-methyl-6-(methylsulfonyl)-1H-indole-2-carboxylate |

| Benzyl bromide | K₂CO₃ | DMF | Methyl 1-benzyl-6-(methylsulfonyl)-1H-indole-2-carboxylate |

| Ethyl sulfate | NaH | DMSO | Methyl 1-ethyl-6-(methylsulfonyl)-1H-indole-2-carboxylate |

While modifications on the aromatic ring are less common due to potential issues with regioselectivity, directed C-H functionalization techniques could potentially be employed for further substitution, although this is beyond the scope of simple analog synthesis.

Preparation of Related Indole-2-carboxamide and Other Derivatives

The synthesis of indole-2-carboxamides is a common modification, often leading to compounds with interesting biological activities. nih.govnih.gov There are two primary routes to these derivatives from this compound:

From the Carboxylic Acid: The 6-(methylsulfonyl)-1H-indole-2-carboxylic acid, obtained from ester hydrolysis, can be coupled with a primary or secondary amine using a standard peptide coupling agent. Common coupling agents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. nih.govtandfonline.com

Direct Aminolysis of the Ester: In some cases, the methyl ester can be directly converted to the amide by heating with a high concentration of an amine, sometimes in the presence of a catalyst. However, the conversion from the carboxylic acid is generally more efficient and widely applicable.

This approach allows for the introduction of a wide variety of substituents at the amide nitrogen, leading to a diverse library of indole-2-carboxamide derivatives.

| Amine | Coupling Method | Product |

|---|---|---|

| Benzylamine | BOP, DIPEA | N-benzyl-6-(methylsulfonyl)-1H-indole-2-carboxamide |

| Piperidine | SOCl₂, then amine | (6-(methylsulfonyl)-1H-indol-2-yl)(piperidin-1-yl)methanone |

| 4-Fluoroaniline | HATU, DIPEA | N-(4-fluorophenyl)-6-(methylsulfonyl)-1H-indole-2-carboxamide |

Structure Activity Relationship Sar Analysis of Methyl 6 Methylsulfonyl 1h Indole 2 Carboxylate and Analogues

Elucidating the Role of the Methylsulfonyl Moiety for Pharmacological Efficacy

The methylsulfonyl group (–SO2CH3) is a critical pharmacophore that significantly influences the pharmacological efficacy of indole (B1671886) derivatives. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can profoundly impact a molecule's interaction with biological targets.

Research on related 2-(4-methylsulfonylphenyl) indole derivatives has shed light on the importance of the methylsulfonyl group for anti-inflammatory and antimicrobial activities. In the context of cyclooxygenase (COX) inhibition, the methylsulfonyl moiety is a hallmark of selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib. nih.gov The incorporation of a methylsulfonyl group into an indole scaffold can confer significant COX-2 selectivity, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov This selectivity is attributed to the ability of the sulfonyl group to fit into a secondary pocket present in the COX-2 enzyme active site but absent in COX-1.

A study on a series of 2-(4-methylsulfonylphenyl) indole derivatives demonstrated that these compounds exhibited good anti-inflammatory activity with high selectivity towards COX-2. nih.govresearchgate.net This suggests that the methylsulfonyl group on the indole core of methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is likely to be a key determinant of its potential anti-inflammatory properties and COX-2 inhibitory action.

Furthermore, the methylsulfonyl group can contribute to the antimicrobial activity of indole derivatives. In the same study, several compounds bearing the methylsulfonyl moiety displayed potent antibacterial activity against various strains, including MRSA and E. coli. nih.govresearchgate.net This dual activity highlights the versatility of the methylsulfonyl group in modulating the pharmacological profile of indole-based compounds.

| Compound Analogue | Modification | Observed Pharmacological Effect |

|---|---|---|

| 2-(4-methylsulfonylphenyl) indole derivatives | Presence of methylsulfonyl group | Enhanced COX-2 selectivity and anti-inflammatory activity. nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivatives | Presence of methylsulfonyl group | Exhibited dual antimicrobial and anti-inflammatory activities. nih.gov |

| N-arylsulfonyl indoles | Presence of sulfonyl group | Showed remarkable inhibitory activity against Gram-positive bacteria. nih.gov |

Impact of the Carboxylate Ester Group at C-2 on Biological Response Profiles

The substituent at the C-2 position of the indole ring plays a crucial role in defining the biological activity of the molecule. A carboxylate ester group, such as the methyl ester in this compound, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The indole-2-carboxamide scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. arkat-usa.org The ester or amide functionality at C-2 is often critical for these activities.

In the context of HIV-1 integrase inhibition, indole-2-carboxylic acid derivatives have emerged as a promising class of compounds. nih.gov The carboxylic acid at C-2 is thought to chelate with essential metal ions in the enzyme's active site. While an ester itself cannot chelate, it can serve as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester group can engage in hydrogen bonding interactions within the target protein.

Studies on 1H-indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor have shown that the carboxamide functionality at C-2 is required for activity. nih.gov While an ester and an amide are different functional groups, they share the ability to act as hydrogen bond acceptors, suggesting that the carbonyl oxygen of the methyl ester in the title compound could be important for receptor binding.

The esterification of the C-2 carboxylic acid can also modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Analogue | Modification at C-2 | Impact on Biological Response |

|---|---|---|

| Indole-2-carboxylic acid derivatives | Carboxylic acid | Essential for HIV-1 integrase inhibition, likely via metal chelation. nih.gov |

| 1H-indole-2-carboxamide derivatives | Carboxamide | Required for CB1 receptor allosteric modulating activity. nih.gov |

| Indole-2-carboxamide derivatives | Carboxamide | Associated with antitumor, anti-inflammatory, and antimicrobial activities. arkat-usa.org |

| Ethyl indol-2-carboxylate | Ethyl ester | Serves as a versatile starting material for the synthesis of various biologically active indole derivatives. mdpi.com |

Positional and Electronic Effects of Substituents on the Indole Core

The nature, position, and electronic properties of substituents on the indole core are fundamental to the SAR of this class of compounds. The indole ring itself is an electron-rich system, and the introduction of electron-donating or electron-withdrawing groups at different positions can modulate its reactivity and interactions with biological targets.

In the case of this compound, the methylsulfonyl group at the 6-position is a strong electron-withdrawing group. This will significantly decrease the electron density of the indole ring, particularly the benzene (B151609) portion. This modulation of the electronic character can influence the pKa of the indole N-H, its susceptibility to metabolic enzymes, and its ability to participate in π-π stacking or other non-covalent interactions with a target protein.

SAR studies on various indole derivatives have demonstrated the importance of the substitution pattern. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor modulators, a chloro or fluoro group at the C-5 position enhanced potency. nih.gov This highlights that even subtle changes in the electronic nature and size of the substituent on the benzene ring of the indole can have a significant impact on activity.

Furthermore, the position of a substituent is critical. In another study, moving a dimethylamino group on a phenyl ring attached to the indole from the 4-position to the 3-position resulted in a complete loss of activity, demonstrating the precise steric and electronic requirements for binding to the target. nih.gov

| Indole Analogue Series | Positional/Electronic Variation | Effect on Activity |

|---|---|---|

| 1H-indole-2-carboxamides (CB1 modulators) | Chloro or fluoro at C-5 | Enhanced potency. nih.gov |

| Substituted phenyl indoles (CB1 modulators) | Moving a dimethylamino group from 4- to 3-position | Abolishment of inhibitory activity. nih.gov |

| Tetrahydro-γ-carboline derivatives | Methyl substitution at different positions on the phenyl ring | Slight variations in potency. acs.org |

| Indole-based HIV-1 fusion inhibitors | Substitution on the benzyl (B1604629) ring | Ring D is essential for antiviral potency. nih.gov |

Comparative SAR Studies with Isosteric and Bioisosteric Indole Derivatives

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group or a whole substructure with another that has similar steric and electronic properties.

A study on bioisosteric replacements of the indole moiety in the development of a PI3Kδ inhibitor demonstrated that such modifications can lead to potent and selective compounds. This highlights the potential for improving the therapeutic index of indole-based drugs by exploring their bioisosteres.

In the context of this compound, one could envision replacing the indole core with an azaindole to introduce a nitrogen atom into the six-membered ring. This would significantly alter the electronic distribution and could introduce new hydrogen bonding interactions with the target protein. Similarly, replacing the methylsulfonyl group with other electron-withdrawing groups of similar size, such as a cyano or a trifluoromethyl group, could help to probe the specific requirements of the binding pocket.

The carboxylate ester at C-2 can also be replaced with bioisosteres such as a tetrazole or an oxadiazole. These acidic heterocycles can mimic the charge and hydrogen bonding properties of a carboxylic acid (the likely active form of the ester) while offering different lipophilicity and metabolic stability profiles. drughunter.com

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Indole | Azaindole, Benzofuran, Benzothiophene | Modulate electronics, hydrogen bonding, and metabolic stability. |

| Methylsulfonyl (–SO2CH3) | Cyano (–CN), Trifluoromethyl (–CF3) | Probe electronic and steric requirements of the binding pocket. |

| Carboxylate Ester (–COOCH3) | Tetrazole, Oxadiazole | Mimic carboxylic acid with altered physicochemical properties. drughunter.com |

| Benzotriazole | Benzothiadiazole, Benzoxadiazole | Affects the ability to form chalcogen bonds. nih.gov |

Biological Activities and Mechanistic Investigations Pre Clinical Focus

In Vitro Pharmacological Characterization of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate

The pharmacological profile of this compound and its structural relatives has been explored through a variety of in vitro assays. These studies highlight the potential of the indole-2-carboxylate (B1230498) scaffold as a foundation for developing agents with specific biological activities.

Research into the enzyme inhibition profile of this compound class has identified significant activity against key inflammatory enzymes. Specifically, the 6-methylsulfonylindole framework is a critical component for selective inhibition of Cyclooxygenase-2 (COX-2). nih.gov The introduction of various moieties at the 3-position of the 6-methylsulfonylindole scaffold led to the development of potent and selective COX-2 inhibitors. nih.gov Variation of the substituent at the indole (B1671886) 2-position was found to modulate the potency and selectivity for COX-2 inhibition in human whole blood assays. nih.gov While direct inhibitory data for this compound on Myeloperoxidase (MPO) is not extensively detailed in the available literature, related heterocyclic structures like 2H-indazoles and 1H-indazolones have been synthesized and evaluated as putative inhibitors of MPO, an enzyme involved in inflammatory tissue damage. nih.gov

Analogues of this compound, specifically 1H-indole-2-carboxamides, have been identified through phenotypic screening as having activity against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.orgnih.govacs.org Initial hits from screening campaigns showed moderate in vitro potency and good selectivity over host cells. acs.org Medicinal chemistry efforts focused on optimizing these indole derivatives to improve metabolic stability and solubility. dndi.orgnih.gov Despite these efforts, achieving significant improvements in both exposure and potency proved challenging. dndi.orgnih.gov The optimization work on this particular series was ultimately stopped due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action, which was identified as CYP51 inhibition. dndi.orgnih.gov

The indole scaffold is a prominent structure in the development of anticancer agents. mdpi.comnih.govnih.gov Indole-2-carboxamide analogues have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines.

For instance, certain N-(4-fluorobenzyl)indole and N-(homopiperonyl)-indoleamide analogues showed activity against DAOY medulloblastoma cells. nih.gov Hybrid molecules combining indole and benzimidazole (B57391) (BZ-IND) structures exhibited significant cytotoxic and antiproliferative effects against several pediatric brain tumor cell lines, including KNS24, BT12, BT16, and DAOY. nih.gov The indole-2-carboxamide structure appears to be a preferable architecture for antitumor agents when compared to benzimidazole, indazole, and quinolone counterparts. nih.gov

Furthermore, a series of indole-2-carboxamides demonstrated promising antiproliferative activity with GI50 values in the nanomolar range against a panel of cancer cells. mdpi.com Some of these compounds also showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including the T790M mutant, which is associated with resistance to therapy. mdpi.comtandfonline.com For example, specific 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited potent inhibitory activity against EGFRT790M with IC50 values as low as 9.5 ± 2 nM. tandfonline.com Other studies have shown that indole-aryl amides can induce cell cycle arrest and apoptosis in colon cancer cell lines like HT29. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Analogues

| Compound Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(homopiperonyl)-indoleamide | DAOY | IC50 | 9.91 µM | nih.gov |

| BZ-IND Hybrid | KNS24, BT12, BT16, DAOY | - | Remarkable Activity | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFRT790M expressing cells | IC50 | 9.5 ± 2 nM | tandfonline.com |

| Indole-aryl amide | HT29 (Colon Cancer) | - | Selective Toxicity, Apoptosis | nih.gov |

| Indole-2-carboxamide | EGFR expressing cells | IC50 | 71 ± 06 nM | mdpi.com |

The versatility of the indole-2-carboxylate scaffold extends to other biological activities. A number of novel indole-2-carboxylate derivatives have been synthesized and assayed for broad-spectrum antiviral activities. nih.govresearchgate.net Some of these compounds exhibited potent inhibitory activity against viruses such as influenza A and Coxsackie B3 virus. nih.gov The structure-activity relationship studies indicated that modifications at various positions of the indole ring could significantly influence the antiviral potency. nih.gov Additionally, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. mdpi.comrsc.orgnih.gov Optimization of this scaffold led to derivatives with IC50 values as low as 0.13 µM against the enzyme. nih.gov

In the context of neurodegenerative diseases, indole-2-carboxylic acid esters have been investigated for their potential to inhibit cholinesterase enzymes. nih.goveurekaselect.com Studies on derivatives containing an N-phenylpiperazine moiety showed that certain compounds, particularly a quaternary ammonium (B1175870) salt, demonstrated potent activity against acetylcholinesterase. nih.goveurekaselect.com

Molecular Mechanism of Action and Target Identification

Understanding the molecular interactions that underpin the biological activities of these compounds is crucial for rational drug design. Computational methods have provided significant insights into their mechanisms of action.

Molecular docking and molecular dynamics simulations have been instrumental in predicting the binding modes of indole-2-carboxylic acid derivatives within the active sites of various protein targets. nih.govsci-hub.se

For compounds targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), computational studies have predicted the binding interactions within the enzyme pockets, providing a basis for further structural optimization. nih.govsci-hub.se Similarly, for HIV-1 integrase inhibitors, docking analyses revealed that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the enzyme's active site, a critical interaction for inhibition. mdpi.comnih.gov Further analysis showed that introducing specific substituents on the indole core could enhance interactions with the hydrophobic cavity near the active site. mdpi.comnih.gov

Docking studies of potent EGFR inhibitors have provided favorable dual binding modes within both wild-type (EGFRWT) and mutant (EGFRT790M) active sites, explaining their efficacy against resistant cancer cells. tandfonline.com In silico screening procedures have also been used to identify novel ligands for nicotinic acetylcholine (B1216132) receptors, with the docking process revealing suitable binding positions for indole derivatives on the protein. jocpr.com These computational approaches are essential for elucidating structure-activity relationships and guiding the development of more potent and selective agents.

Biochemical Pathway Modulation and Cellular Signaling

Research into analogues of this compound suggests potential modulation of key inflammatory pathways. Specifically, a series of novel N-methylsulfonyl-indole derivatives has been shown to exhibit dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are lipid mediators that play a significant role in inflammation. nih.gov The inhibition of these pathways is a well-established mechanism for anti-inflammatory drugs. nih.gov

The presence of a methylsulfonyl group on the indole ring appears to be a key determinant of this activity. Structure-activity relationship (SAR) studies have indicated that compounds equipped with a methylsulfonyl group demonstrate greater inhibition of COX-1/2 and 5-LOX compared to corresponding sulfamoyl analogues. researchgate.net This suggests that the electron-withdrawing nature and the specific spatial arrangement of the methylsulfonyl group contribute significantly to the interaction with these enzymatic targets.

Identification of Specific Protein Interactions

Molecular docking studies on N-methylsulfonyl-indole derivatives have provided insights into their binding modes with COX-2 and 5-LOX enzymes. nih.gov These computational analyses help to elucidate the specific amino acid residues within the active sites of these proteins that interact with the indole-based inhibitors.

Beyond inflammatory targets, other sulfonyl-indole derivatives have been designed to interact with proteins relevant to neurodegenerative diseases. For instance, a series of 1-(phenylsulfonyl)-1H-indole-based compounds have been identified as multifunctional ligands targeting cholinesterases (acetylcholinesterase and butyrylcholinesterase) and the serotonin (B10506) 6 (5-HT6) receptor. nih.gov Furthermore, these compounds were found to inhibit the aggregation of amyloid-beta and tau proteins, which are pathological hallmarks of Alzheimer's disease. nih.gov This indicates that the sulfonyl-indole scaffold is versatile and can be adapted to interact with a range of protein targets.

In Vivo Pre-clinical Efficacy and Pharmacokinetics

The following sections detail the in vivo evaluation of compounds structurally related to this compound.

Evaluation in Animal Models of Disease

The anti-inflammatory potential of N-methylsulfonyl-indole derivatives, identified through in vitro assays, has been further investigated in animal models. Certain dual COX-2/5-LOX inhibitors from this class were examined for their gastroprotective profiles and cardiovascular risks, which are common concerns with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Histopathological studies of the stomach and heart muscle were conducted for the most active compounds to assess their in vivo effects. nih.gov

While direct evidence for the efficacy of compounds with the 6-methylsulfonyl substitution pattern in infectious disease or cancer models is limited, the broader class of indole derivatives has shown promise in these areas. For example, indole alkaloids have demonstrated antibacterial activity, and various synthetic indole analogues have been evaluated for their antiproliferative effects against cancer cell lines. nih.govmdpi.com

Pharmacokinetic Profile in Pre-clinical Species

Pre-clinical pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For certain 1-(phenylsulfonyl)-1H-indole derivatives, in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted. nih.gov

A key aspect of this profiling is the assessment of metabolic stability. The table below summarizes the metabolic stability of two such analogues in mouse liver microsomes. nih.gov

| Compound | Description | % Remaining after 30 min (Mouse Liver Microsomes) |

| Compound 17 | Tacrine-derived 1-(phenylsulfonyl)-1H-indole | 28% |

| Compound 35 | Rivastigmine-derived 1-(phenylsulfonyl)-1H-indole | 60% |

These data indicate that Compound 35 possesses greater metabolic stability in this in vitro system compared to Compound 17. nih.gov Such studies are predictive of a compound's in vivo half-life and are essential in the early stages of drug discovery. Additionally, these compounds showed minimal effects on key cytochrome P450 enzymes (CYP3A4 and CYP2D6) at concentrations up to 10 µM, suggesting a lower potential for certain drug-drug interactions. nih.gov

Pharmacodynamic Assessment in Relevant Biological Systems

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For the N-methylsulfonyl-indole derivatives with anti-inflammatory activity, pharmacodynamic assessments involved measuring their inhibitory activities against COX-1, COX-2, and 5-LOX using enzyme immunoassay (EIA) kits. nih.gov For a dual COX-2/5-LOX inhibitor, its cardiovascular profile was further assessed by measuring cardiac biomarkers such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and troponin-I (Tn-I). nih.gov These assessments provide a quantitative measure of the compound's effect on its intended biological targets and help to predict its potential therapeutic and adverse effects.

Therapeutic Implications and Future Directions in Drug Development

Translating Pre-clinical Insights into Potential Therapeutic Applications

While direct preclinical studies on methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate are not extensively documented in publicly available literature, valuable insights can be drawn from its close structural analogues. Research into related indole-2-carboxamides and 6-substituted indole-2-carboxylates has illuminated several potential therapeutic pathways.

One promising area is in the treatment of parasitic diseases. A study focused on developing agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, identified a 5-(methylsulfonyl)-1H-indole-2-carboxamide derivative as a hit compound. acs.org This analogue, differing only in the position of the methylsulfonyl group, demonstrated moderate in vitro potency against the intracellular amastigote forms of the parasite. acs.org This finding suggests that the methylsulfonyl-indole core could be a viable starting point for developing novel anti-parasitic agents.

Another potential application lies in neuroprotection. Indole-2-carboxylate (B1230498) derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor at its glycine (B1666218) recognition site. nih.gov Notably, structure-activity relationship (SAR) studies revealed that compounds featuring a chloro substitution at the C-6 position of the indole (B1671886) ring possessed high affinity for this site. nih.gov These compounds were shown to be neuroprotective in an in vivo model of ischemic damage. nih.gov Given the electronic similarities between a chloro group and a methylsulfonyl group, it is plausible that this compound could exhibit similar NMDA receptor modulating activity, warranting investigation for conditions such as stroke or other neurodegenerative disorders.

Addressing Challenges in Lead Optimization for this compound Analogues

Lead optimization is a critical phase in drug discovery focused on refining a compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.com For analogues of this compound, several key challenges must be addressed, primarily concerning the trade-offs between potency, solubility, and metabolic stability.

SAR studies on different indole-2-carboxamide series provide a roadmap for navigating these challenges. For instance, in the development of anti-tuberculosis agents, it was found that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups could significantly improve metabolic stability. nih.gov However, efforts to enhance potency by adding lipophilic alkyl groups often led to a decrease in aqueous solubility—a common hurdle in drug development. nih.gov This positive correlation between lipophilicity and potency, while simultaneously reducing solubility, represents a delicate balance that must be managed during optimization. nih.gov

Similarly, research on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) highlighted the sensitivity of the scaffold to substitutions. Modifications at the C3 position of the indole ring had a significant impact on the compound's inhibitory effect. nih.gov The data below illustrates how modifications to the indole-2-carboxamide scaffold can influence biological activity, showcasing the challenges and opportunities in lead optimization.

| Compound Class | Target | Key Structural Features | Observed Activity/Properties | Reference |

|---|---|---|---|---|

| 5-(methylsulfonyl)-1H-indole-2-carboxamide analogue | Trypanosoma cruzi | Methylsulfonyl group at C-5 | Moderate in vitro potency (pEC₅₀ > 5.5) | acs.org |

| 6-Chloro-indole-2-carboxylates | NMDA Receptor (Glycine Site) | Chloro group at C-6 | High affinity (Kᵢ < 1 µM) and neuroprotective effects | nih.gov |

| 4,6-Dichloro-indole-2-carboxamide analogue | Mycobacterium tuberculosis | Chloro groups at C-4 and C-6 | Improved metabolic stability but low aqueous solubility | nih.gov |

| 3-Ethyl-5-chloro-indole-2-carboxamide analogue | Cannabinoid Receptor 1 (CB1) | Ethyl group at C-3, Chloro at C-5 | Potent inhibition (IC₅₀ = 79-484 nM) sensitive to C-3 substitution | nih.gov |

Emerging Research Avenues for Indole-2-carboxylate Derivatives in Medicinal Chemistry

The versatility of the indole-2-carboxylate scaffold continues to open new avenues of research in medicinal chemistry. Beyond the applications suggested by close analogues of this compound, the broader class of derivatives is being explored for a wide range of therapeutic targets.

Anti-inflammatory and Antimicrobial Agents: Certain indole derivatives bearing a methylsulfonyl phenyl group at the 2-position have been designed as multi-target compounds with both anti-inflammatory and antimicrobial activities. nih.govdntb.gov.ua These compounds have shown the ability to selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs, while also exhibiting potent antibacterial effects. nih.govdntb.gov.uaresearchgate.net This dual-action profile is particularly attractive for treating infections where inflammation is a significant component.

Antiviral Therapeutics: The indole core is a key feature in several antiviral agents. Specifically, indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors, which are crucial components of antiretroviral therapy.

Oncology: In the field of cancer immunotherapy, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important targets. Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of these enzymes, which could help to restore the body's immune response against tumors.

Ion Channel Modulation: The indole-2-carboxamide structure has also been used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing new pain and inflammation therapies. mdpi.com

This diverse range of activities underscores the chemical tractability and pharmacological potential of the indole-2-carboxylate scaffold, suggesting that derivatives like this compound could be adapted to target a multitude of diseases.

Strategic Development Path Towards Novel Pharmacological Agents

The development of this compound or its analogues into clinical candidates requires a strategic, multi-faceted approach. The journey from a lead compound to an approved drug is complex, involving iterative cycles of design, synthesis, and testing to optimize for multiple parameters simultaneously. danaher.comresearchgate.net

The initial step involves a comprehensive screening of the lead compound against a panel of relevant biological targets, guided by the preclinical insights from related structures. This would include assays for anti-parasitic, NMDA receptor-modulating, and anti-inflammatory activities.

Once a primary therapeutic area is identified, a focused lead optimization campaign would commence. biobide.com This phase would involve systematically modifying the structure of the lead compound. For this compound, key modifications could include:

Varying the ester group: Replacing the methyl ester with other esters or amides to modulate solubility, cell permeability, and metabolic stability.

Modifying the sulfonyl group: Exploring different oxidation states of the sulfur or replacing the methyl group with other substituents to fine-tune electronic properties and target engagement.

Substitution on the indole ring: Adding diverse functional groups at other positions (e.g., C-3, C-4, C-5) to improve potency and selectivity, drawing on existing SAR data for this scaffold. nih.govnih.gov

Throughout this process, a strong emphasis must be placed on evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of each new analogue. nih.gov Early assessment of these "drug-like" properties is crucial to avoid late-stage failures in development. nih.gov The ultimate goal is to identify a preclinical candidate that not only demonstrates high efficacy and selectivity for its intended target but also possesses a favorable safety and pharmacokinetic profile suitable for clinical testing. biobide.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, and how can reaction completion be confirmed?

- Methodological Answer : A common approach involves esterification and sulfonylation steps. For example, esterification of indole-carboxylic acid derivatives with methanol and catalytic H₂SO₄ under reflux (6–12 hours), followed by sulfonylation using methylsulfonyl chloride in a basic medium (e.g., pyridine or DCM with triethylamine). Reaction completion is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC. Post-reaction, the product is isolated via recrystallization (e.g., methanol/water mixtures) or column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretches ~1150–1350 cm⁻¹) groups .

- UV-Vis : Detect π→π* transitions of the indole core (λmax ~290–310 nm in methanol) .

- NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., methylsulfonyl group at C6, ester at C2). DMSO-d₆ or CDCl₃ are preferred solvents .

- X-ray crystallography : Resolve planar indole ring geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/synthesis .

- Respiratory protection : Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated .

- Waste disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, especially when conflicting yields are reported?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, molar ratios, solvent polarity). For example, vary sulfonylation time (3–8 hours) and catalyst (e.g., DMAP vs. pyridine) to identify optimal conditions .

- Statistical modeling : Use software (e.g., JMP, Minitab) to analyze interactions between variables and predict maximum yield regions .

- Scale-up considerations : Maintain consistent stirring rates and cooling to avoid exothermic side reactions during sulfonylation .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Comparative analysis : Benchmark against structurally similar compounds (e.g., methyl 6-fluoro-1H-indole-4-carboxylate: density ~1.34 g/cm³, boiling point ~343°C) to infer trends in sulfonyl-group effects .

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, test pH 3–9 buffers .

- Solubility profiling : Use shake-flask method in DMSO, ethanol, and aqueous buffers (e.g., PBS) to identify optimal solvents for biological assays .

Q. How can computational methods aid in understanding this compound’s reactivity and biological activity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). The methylsulfonyl group may enhance binding via hydrophobic or hydrogen-bonding interactions .

- DFT calculations : Calculate electrostatic potential maps to predict electrophilic/nucleophilic sites (e.g., sulfonyl group’s electron-withdrawing effect on the indole ring) .

- MD simulations : Simulate stability in lipid bilayers to assess membrane permeability for drug-design applications .

Q. What are best practices for evaluating stability under experimental conditions?

- Methodological Answer :

- Thermal stability : Perform TGA/DSC to determine decomposition onset temperature. For example, indole esters often degrade above 200°C .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .

- Long-term storage : Store at –20°C under nitrogen, with desiccants to prevent hydrolysis. Periodically check purity via NMR .

Comparative Physicochemical Data for Related Indole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.